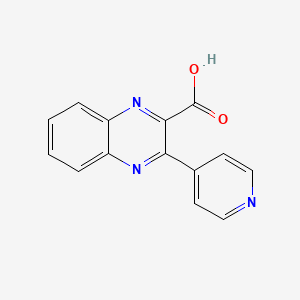

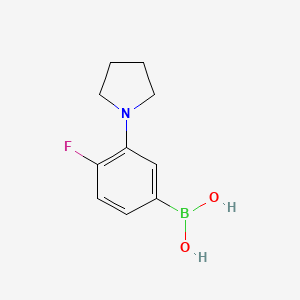

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Descripción general

Descripción

“(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” is a chemical compound with the molecular weight of 209.03 . It is a type of phenylboronic acid, which is a well-known bioactive molecule with a wide range of pharmacological properties .

Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” has been characterized by IR, 1 H NMR, 13 C NMR and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis

Phenylboronic acids, including “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid”, are often used as reactants in coupling reactions . They have been used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” include a molecular weight of 209.03 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 387.6±52.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Pyrrolidine Scaffold Utilization

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and biological activity. It allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial for binding to enantioselective proteins . The presence of the pyrrolidine ring can lead to different biological profiles of drug candidates, influencing the design of new compounds with selective target activity.

Drug Discovery: Enhancing Pharmacokinetic Properties

In drug discovery, the introduction of a pyrrolidine ring can modify physicochemical parameters, improving the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates . This boronic acid derivative can be used to synthesize new compounds with enhanced pharmacokinetic properties.

Biological Sensing: Fluorescent Sensors

Boronic acids, including derivatives like (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, are employed in the development of fluorescent sensors. These sensors can detect diols and strong Lewis bases such as fluoride or cyanide anions, which are important in various biological and environmental monitoring applications .

Therapeutic Development: Protein Manipulation and Modification

The interaction of boronic acids with proteins allows for their manipulation and modification. This is particularly useful in the development of therapeutics, where the boronic acid moiety can be used to label proteins or interfere with signaling pathways .

Analytical Chemistry: Separation Technologies

Boronic acids are utilized in separation technologies, such as electrophoresis, to separate glycated molecules. This derivative can be incorporated into microparticles or polymers for analytical methods, aiding in the precise separation of complex biological samples .

Material Science: Controlled Release Systems

In material science, boronic acid derivatives are used to create polymers for the controlled release of drugs like insulin. This application is critical for developing advanced drug delivery systems that respond to physiological conditions .

Biochemical Tools: Enzyme Inhibition

The boronic acid component can act as an enzyme inhibitor, making it a valuable biochemical tool. It can be used to study enzyme mechanisms or develop inhibitors for enzymes involved in disease processes .

Glycobiology: Carbohydrate Chemistry

Lastly, in the field of glycobiology, boronic acids play a crucial role in carbohydrate chemistry. They are involved in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating complex biological systems .

Safety and Hazards

Propiedades

IUPAC Name |

(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMKDJAANPCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid | |

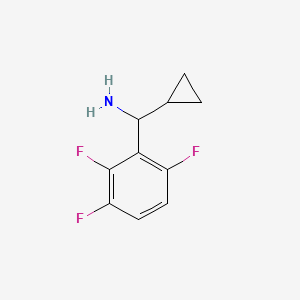

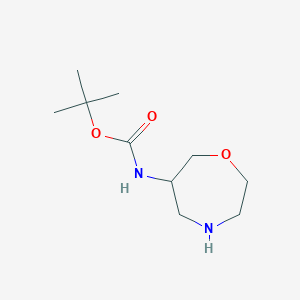

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1407304.png)